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For Researchers, Scientists, and Drug Development Professionals

Abstract
Dicirenone, also known as SC-26304 and 7α-carboxyisopropylspirolactone, is a synthetic,

steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed in the mid-

1970s as a potential diuretic and antihypertensive agent, it functions as a competitive

antagonist of the mineralocorticoid receptor (MR) and also exhibits antiandrogenic properties,

albeit with a reportedly reduced affinity for the androgen receptor (AR) compared to other

spirolactones.[1] Although it showed promising activity in preclinical studies, Dicirenone was

never commercially marketed. This technical guide provides a comprehensive overview of the

available scientific information on Dicirenone, including its chemical properties, mechanism of

action, and the signaling pathways it modulates. Due to its developmental stage, publicly

available quantitative data on its receptor binding affinity and functional potency are limited.

Chemical and Physical Properties
Dicirenone is a derivative of spironolactone with a carboxyisopropyl group at the 7α position.

Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

Propan-2-yl

(7R,8R,9S,10R,13S,14S,17R)-

10,13-Dimethyl-3,5'-

dioxospiro[2,6,7,8,9,11,12,14,1

5,16-decahydro-1H-

cyclopenta[a]phenanthrene-

17,2'-oxolane]-7-carboxylate

[1]

Synonyms

SC-26304, 7α-

Carboxyisopropylspirolactone,

17α-Hydroxy-3-oxopregn-4-

ene-7α,21-dicarboxylic acid γ-

lactone 1-isopropyl ester

[1]

CAS Number 41020-79-5 [1]

Molecular Formula C₂₆H₃₆O₅

Molar Mass 428.569 g·mol⁻¹

Mechanism of Action
Dicirenone exerts its pharmacological effects through the modulation of two primary signaling

pathways: the mineralocorticoid receptor pathway and the androgen receptor pathway.

Mineralocorticoid Receptor Antagonism
Dicirenone's primary mechanism of action is the competitive antagonism of the

mineralocorticoid receptor. Aldosterone, the principal endogenous mineralocorticoid, plays a

crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the

cytoplasmic MR, aldosterone induces a conformational change, leading to the dissociation of

heat shock proteins and the translocation of the receptor-ligand complex into the nucleus.

Within the nucleus, this complex binds to hormone response elements (HREs) on the DNA,

modulating the transcription of target genes involved in sodium and potassium transport, such

as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.
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By competitively binding to the MR, Dicirenone prevents the binding of aldosterone and the

subsequent transcriptional activation. This inhibition of MR signaling leads to a decrease in

sodium and water retention and an increase in potassium retention, resulting in its diuretic and

antihypertensive effects. Preclinical studies have shown that Dicirenone effectively inhibits the

in vivo effects of aldosterone on urinary K+:Na+ ratios.

Androgen Receptor Antagonism
Similar to other spirolactones, Dicirenone also acts as an antagonist at the androgen receptor.

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then

translocates to the nucleus and regulates the expression of genes involved in the development

and maintenance of male characteristics. By blocking the AR, Dicirenone can interfere with

these processes. However, it has been reported to have a relatively reduced affinity for the

androgen receptor compared to other compounds in the same class.

Biological Activity and Quantitative Data
While detailed quantitative data for Dicirenone is scarce in the public domain, some key

findings from preclinical studies provide insight into its potency and efficacy.
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Parameter Finding Species/Model Reference

Mineralocorticoid

Receptor Binding

Cytoplasmic binding

of [³H]Dicirenone (as

[³H]spirolactone SC-

26304) to renal MR

was of a "similar in

magnitude" to that of

[³H]aldosterone.

Rat Kidney Cytosol

In Vivo Aldosterone

Antagonism

Dicirenone inhibited

the effects of

aldosterone on urinary

K+:Na+ ratios.

Rat

Oral and

Subcutaneous Activity

Showed good oral and

subcutaneous activity

with a Minimum

Effective Dose (MED)

of ≤ 0.41 mg.

Not specified

Androgen Receptor

Binding

Possesses

antiandrogen activity

with "relatively

reduced affinity"

compared to other

spirolactones.

Not specified

Note: Specific Kᵢ or IC₅₀ values for Dicirenone at the mineralocorticoid and androgen receptors

are not readily available in the reviewed literature.

Signaling Pathway Diagrams
To visualize the mechanisms of action of Dicirenone, the following diagrams illustrate the

mineralocorticoid and androgen receptor signaling pathways and the points of inhibition by

Dicirenone.
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Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by Dicirenone.
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Caption: Androgen Receptor Signaling Pathway and Inhibition by Dicirenone.

Experimental Protocols
Detailed experimental protocols for studies specifically utilizing Dicirenone are not extensively

published. However, a general protocol for a competitive radioligand binding assay to

determine the affinity of a compound for the mineralocorticoid receptor is provided below as a

representative methodology.

Mineralocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Dicirenone for the mineralocorticoid receptor

by measuring its ability to compete with a radiolabeled ligand.

Materials:

Receptor Source: Cytosolic fraction from rat kidney homogenate or cells expressing

recombinant human MR.

Radioligand: [³H]Aldosterone.

Test Compound: Dicirenone (SC-26304) at various concentrations.

Non-specific Binding Control: A high concentration of unlabeled aldosterone.

Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.

Scintillation Cocktail and Counter.

Procedure:

Receptor Preparation: Prepare a cytosolic fraction from the chosen receptor source by

homogenization and ultracentrifugation.

Assay Setup: In a series of tubes, add a constant amount of the receptor preparation.

Competitive Binding:

To a set of "total binding" tubes, add the assay buffer and [³H]Aldosterone.
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To a set of "non-specific binding" tubes, add a high concentration of unlabeled aldosterone

and [³H]Aldosterone.

To a series of "competition" tubes, add increasing concentrations of Dicirenone and a

constant concentration of [³H]Aldosterone.

Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to

reach binding equilibrium.

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the

free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation

counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding of [³H]Aldosterone as a function of the logarithm of

the Dicirenone concentration.

Determine the IC₅₀ value (the concentration of Dicirenone that inhibits 50% of the specific

binding of [³H]Aldosterone) from the resulting sigmoidal curve.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L]

is the concentration of the radioligand and Kₐ is its dissociation constant.

Synthesis
A detailed, step-by-step synthesis protocol for Dicirenone (SC-26304) is not explicitly available

in the reviewed literature. However, based on the synthesis of other 7α-carboalkoxy

spirolactones, a plausible synthetic route can be outlined. The synthesis of a variety of esters of

17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid-γ-lactone has been described

starting from the corresponding 3-oxo-4,6-diene steroid.

A likely synthetic pathway would involve the introduction of the 7α-carboxy group to a

spirolactone steroid intermediate, followed by esterification with isopropanol to yield
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Caption: Plausible Synthetic Workflow for Dicirenone.

Conclusion
Dicirenone (SC-26304) is a potent, steroidal mineralocorticoid receptor antagonist with

additional antiandrogenic activity. Preclinical data indicates its efficacy as an aldosterone

antagonist. However, a comprehensive understanding of its pharmacological profile is limited

by the lack of publicly available quantitative binding and functional data. The information

presented in this guide, compiled from the existing scientific literature, provides a foundational

understanding of Dicirenone for researchers and professionals in the field of drug

development. Further investigation would be required to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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